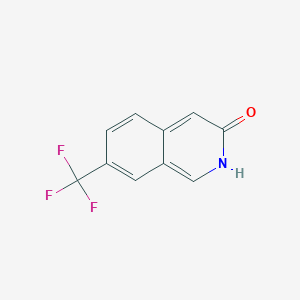

7-(Trifluoromethyl)isoquinolin-3-ol

Description

Significance of Isoquinoline (B145761) Scaffolds in Modern Organic Synthesis

The isoquinoline scaffold, a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental building block in organic synthesis. Its importance is underscored by its presence in a vast array of natural products, most notably alkaloids like morphine and berberine, which exhibit potent physiological effects. nih.govwikipedia.org This natural prevalence has inspired organic chemists to develop a multitude of synthetic methods for constructing and functionalizing the isoquinoline core. nih.govrsc.orgorganic-chemistry.org

Beyond natural products, the isoquinoline framework is a highly valued scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. orientjchem.org Isoquinoline derivatives have been shown to possess diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.govmdpi.com The structural rigidity and defined three-dimensional shape of the isoquinoline system provide a reliable platform for the precise orientation of functional groups, facilitating targeted drug design. harvard.edu

Strategic Incorporation of Trifluoromethyl Groups in Heterocyclic Systems

The trifluoromethyl (CF3) group has become an indispensable tool in the design of modern pharmaceuticals and agrochemicals. mdpi.com Its incorporation into a molecule can dramatically alter its physicochemical and biological properties. The high electronegativity of the fluorine atoms makes the CF3 group a strong electron-withdrawing substituent, which can influence the acidity or basicity of nearby functional groups and modulate the electronic nature of an aromatic ring. mdpi.com

One of the most significant effects of introducing a CF3 group is the enhancement of lipophilicity, which can improve a molecule's ability to cross cell membranes and increase its bioavailability. mdpi.com Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism. This increased metabolic stability can lead to a longer duration of action for a drug molecule. mdpi.com The CF3 group is often used as a bioisostere for a methyl group or a chlorine atom, offering a similar size but with profoundly different electronic properties. mdpi.com A variety of methods have been developed for the introduction of trifluoromethyl groups into heterocyclic systems, including radical trifluoromethylation and the use of trifluoroacetic acid as a building block. nih.govorganic-chemistry.org

Overview of Research Trends in Trifluoromethylisoquinolin-3-ols

While specific research into 7-(Trifluoromethyl)isoquinolin-3-ol is not extensively documented in publicly available literature, research trends for related compounds highlight a strong and growing interest in trifluoromethylated isoquinolines. The synthesis and biological evaluation of substituted trifluoromethylated tetrahydroisoquinolines have been explored, for instance, in the development of selective enzyme inhibitors. nih.gov These studies demonstrate that the trifluoromethyl group can significantly influence selectivity and lipophilicity, making these compounds promising leads for central nervous system-penetrating drugs. nih.gov

Research also focuses on the development of novel synthetic methodologies to access these complex structures. nih.govorganic-chemistry.org The inhibitory effects of 7-substituted isoquinolines on various kinases have been shown to be dependent on the nature of the substituent at this position, suggesting that the placement of the trifluoromethyl group at C-7 is a synthetically relevant goal. nih.gov The general trend in the field is to combine the established biological relevance of the isoquinoline scaffold with the advantageous properties imparted by the trifluoromethyl group to create novel molecules with enhanced therapeutic potential.

Structure

2D Structure

Properties

IUPAC Name |

7-(trifluoromethyl)-2H-isoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)8-2-1-6-4-9(15)14-5-7(6)3-8/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTPSXAKCKDRRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CNC(=O)C=C21)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Trifluoromethyl Isoquinolin 3 Ol and Analogues

Transition Metal-Catalyzed Syntheses

Transition metal catalysis, particularly utilizing rhodium and palladium, has proven to be a powerful tool for the synthesis of isoquinolin-3-ol and its analogues. These methods offer high efficiency, regioselectivity, and functional group tolerance.

Rhodium-Catalyzed Annulation Reactions

Rhodium catalysts have been extensively employed in annulation reactions to construct the isoquinoline (B145761) framework. These reactions often proceed through C-H activation, a strategy that allows for the direct functionalization of otherwise inert C-H bonds, leading to atom-economical synthetic routes.

A notable rhodium(III)-catalyzed method involves the cascade coupling and cyclization of arylimidates with diazo compounds. nih.govacs.org This reaction proceeds through an initial intermolecular C-C bond formation followed by an intramolecular C-N bond formation to yield isoquinolin-3-ol derivatives. nih.govacs.org The process is oxidant-free and demonstrates a two-step mechanism where the initial rhodium-catalyzed coupling/cyclization is rapid, followed by a slower dehydration step. nih.gov This methodology provides a direct route to isoquinolin-3-ols and has been shown to be effective for a variety of substituted arylimidates. nih.govresearchgate.net

For instance, the reaction of ethyl N-(4-(trifluoromethyl)phenyl)acetimidate with ethyl 2-diazoacetate in the presence of a rhodium catalyst like [Cp*RhCl2]2 and an additive such as AgSbF6 can produce 7-(trifluoromethyl)isoquinolin-3-ol. The reaction conditions typically involve a solvent like 1,2-dichloroethane (B1671644) (DCE) and elevated temperatures. researchgate.net

Table 1: Rhodium-Catalyzed Synthesis of Isoquinolin-3-ol Derivatives from Arylimidates and Diazo Compounds. nih.gov

| Arylimidate Substrate | Diazo Compound | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| Ethyl N-phenylacetimidate | Ethyl 2-diazoacetate | [CpRhCl2]2, AgSbF6 | DCE | 80 | 85 |

| Ethyl N-(4-methylphenyl)acetimidate | Ethyl 2-diazoacetate | [CpRhCl2]2, AgSbF6 | DCE | 80 | 82 |

| Ethyl N-(4-methoxyphenyl)acetimidate | Ethyl 2-diazoacetate | [CpRhCl2]2, AgSbF6 | DCE | 80 | 78 |

| Ethyl N-(4-chlorophenyl)acetimidate | Ethyl 2-diazoacetate | [CpRhCl2]2, AgSbF6 | DCE | 80 | 88 |

Note: This table represents typical results and conditions. For specific details, refer to the cited literature.

Rhodium(III)-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of isoquinoline and isoquinolone derivatives. rsc.orgnih.gov These reactions often utilize a directing group to achieve high regioselectivity in the C-H functionalization step. researchgate.net The annulation of various coupling partners, such as alkynes, alkenes, and diazo compounds, with arenes bearing a directing group leads to the formation of the isoquinoline core. organic-chemistry.org

For example, the reaction of benzimidates with allyl carbonates in the presence of a Rh(III) catalyst can afford isoquinoline derivatives with the liberation of hydrogen gas. nih.govrsc.org This cascade C-H activation/cyclization process is efficient and can be completed within an hour. nih.govrsc.org Similarly, the coupling of O-pivaloyl benzhydroxamic acids with 3,3-disubstituted cyclopropenes, mediated by a Rh(III) catalyst, yields 4-substituted isoquinolones. nih.gov The reaction is thought to proceed through the formation of a bicyclic intermediate that opens under acidic conditions. nih.gov

Another approach involves the redox-neutral synthesis of isoquinolinium salts via C-H activation of imines and their subsequent coupling with α-diazo ketoesters, promoted by a zinc salt. organic-chemistry.org When diazo malonates are used as the coupling partner under similar conditions, isoquinolin-3-ones are formed. organic-chemistry.org

Table 2: Examples of Rh(III)-Catalyzed C-H Activation for Isoquinoline Synthesis

| Arene Substrate | Coupling Partner | Catalyst System | Directing Group | Product Type |

| Benzimidate | Allyl Carbonate | [CpRhCl2]2 | Imidate | Isoquinoline |

| O-Pivaloyl Benzhydroxamic Acid | Cyclopropene | [CpRhCl2]2 | Hydroxamic Acid | 4-Substituted Isoquinolone |

| Imine | α-Diazo Ketoester | [CpRh(OAc)2]2, Zn(OTf)2 | Imine | Isoquinolinium Salt |

| Imine | Diazo Malonate | [CpRh(OAc)2]2, Zn(OTf)2 | Imine | Isoquinolin-3-one |

Note: This table provides a summary of different approaches. For detailed reaction conditions and substrate scopes, please consult the respective literature.

Palladium-Catalyzed Cyclizations

Palladium catalysts have also been instrumental in the development of synthetic routes to isoquinolones and related heterocycles. These methods often involve different mechanistic pathways compared to rhodium catalysis, such as aminopalladation and carbopalladation sequences.

Palladium-catalyzed reactions of olefinic ketone O-pentafluorobenzoyloximes can lead to the formation of isoquinolines. researchgate.net This process involves the cyclization of the olefinic oxime derivative, likely proceeding through an amino-Heck type mechanism. researchgate.net Another strategy involves the palladium-catalyzed tandem addition and cyclization of functionalized nitriles with arylboronic acids, which provides an efficient pathway to structurally diverse isoquinolines and isoquinolones. nih.gov

A novel palladium-catalyzed cyclization of oxazolidines has been developed for the synthesis of N-alkenylisoquinolinones. rsc.org This reaction proceeds through a sequential cyclization and C4–O bond cleavage to form carbon-carbon and carbon-oxygen double bonds. rsc.org Furthermore, palladium-catalyzed annulation of arynes by ortho-halobenzamides offers a single-step synthesis of phenanthridinones through simultaneous C-C and C-N bond formation. nih.gov

Metal-Free and Other Catalytic Systems for Isoquinoline Formation

While transition metal catalysis dominates the field, several metal-free and alternative catalytic systems have been developed for the synthesis of isoquinolines. These methods often provide complementary approaches and can be advantageous in terms of cost and environmental impact. mdpi.comrsc.org

One such method involves the reaction of 2-methyl-arylaldehydes with benzonitriles promoted by a combination of LiN(SiMe3)2 and Cs2CO3, which yields 3-aryl isoquinolines in a straightforward and practical manner. organic-chemistry.org Additionally, iodine-catalyzed reactions have been employed for the synthesis of diarylquinolines from enamides and imines. mdpi.com Radical-promoted cyclizations of arylamine precursors, mediated by N-bromosuccinamide (NBS) under visible light, also offer a pathway to substituted quinolines. mdpi.com These alternative strategies highlight the ongoing efforts to develop more sustainable and diverse methods for the construction of the isoquinoline scaffold. researchgate.net

Base-Promoted Cyclization Reactions

Base-promoted cyclization reactions represent a common strategy for the formation of isoquinoline and isoquinolone systems. These reactions typically involve the intramolecular condensation of a suitably functionalized precursor, where a base facilitates the removal of a proton to initiate the ring-closing step. For instance, the reaction of N-carbamoyl-functionalized enamine derivatives with benzyne (B1209423) can afford substituted indolines. However, in an orthogonal approach, modifying the enamine derivatives to amides leads to the formation of isoquinolines upon condensation with benzyne. organic-chemistry.org This [4+2] cycloaddition, followed by dehydrative aromatization, yields isoquinolines in good to excellent yields. organic-chemistry.org The method demonstrates high tolerance for various α-substituents, including alkyl and aryl groups. organic-chemistry.org

While a specific example for the synthesis of this compound using this method is not detailed, the general applicability suggests that a precursor bearing a trifluoromethyl group on the appropriate phenyl ring could potentially undergo such a cyclization to form the desired scaffold.

Electrophilic Cyclodehydration Approaches

Electrophilic cyclodehydration, most notably the Bischler-Napieralski reaction and its variants, is a powerful tool for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. This method involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, typically a Lewis acid or a strong protic acid.

A modern variation of this reaction employs trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of 2-chloropyridine (B119429) for a mild and efficient cyclodehydration. nih.gov This protocol involves low-temperature amide activation followed by cyclization upon warming, leading to short reaction times. nih.gov The methodology has proven effective for a range of N-phenethylamides, including unactivated and halogenated substrates. nih.gov

However, the electronic properties of substituents can significantly impact the reaction's success. Research has shown that highly deactivated substrates, such as N-(4-(trifluoromethyl)phenethyl)benzamide, failed to provide the corresponding dihydroisoquinoline under these conditions. nih.gov This failure is likely due to the electron-withdrawing nature of the trifluoromethyl group, which deactivates the aromatic ring towards electrophilic attack, making competing elimination or decomposition pathways more favorable. nih.gov

| Substrate | Conditions | Result | Reference |

|---|---|---|---|

| N-Phenethylbenzamide | Tf₂O, 2-chloropyridine, CH₂Cl₂ | Successful cyclization (95% yield) | nih.gov |

| N-(4-Nitrophenethyl)cyclohexanecarboxamide | Tf₂O, 2-chloropyridine, CH₂Cl₂ | No desired product | nih.gov |

| N-(4-(Trifluoromethyl)phenethyl)benzamide | Tf₂O, 2-chloropyridine, CH₂Cl₂ | No desired product | nih.gov |

Strategies for Trifluoromethyl Group Introduction

The incorporation of a trifluoromethyl (CF₃) group is a critical step in the synthesis of the target compound. This can be achieved either by introducing the group onto a pre-formed isoquinoline ring or by constructing the ring from a CF₃-containing building block.

Direct Trifluoromethylation of Isoquinoline Precursors

Direct C-H trifluoromethylation of a heterocyclic core is an atom-economical approach. However, controlling regioselectivity can be a challenge. An alternative strategy involves a trifluoromethylation/cyclization cascade. An electrochemical protocol has been developed for the synthesis of trifluoromethylated isoquinoline-1,3-diones and oxindoles. researchgate.netnih.gov This method uses an inexpensive and stable trifluoromethylation reagent (IMDN-SO₂CF₃) and generates trifluoromethyl radicals via cathodic reduction, avoiding the need for additional redox reagents. researchgate.netnih.gov This cascade reaction builds the heterocyclic core while simultaneously incorporating the trifluoromethyl group. researchgate.net

While this specific protocol yields isoquinoline-1,3-diones rather than isoquinolin-3-ols, these diones are valuable intermediates that could potentially be converted to the desired target through further chemical modifications.

Annulation Strategies Utilizing Trifluoromethylated Building Blocks

A highly effective and common strategy for synthesizing complex fluorinated molecules is to use smaller, readily available trifluoromethylated building blocks in annulation (ring-forming) reactions. rsc.org This approach offers excellent control over the position of the CF₃ group.

One such method is the aryne annulation of N-acyl enamides. organic-chemistry.org By starting with an enamide derived from a trifluoromethylated precursor, it is conceivable to construct the 7-(trifluoromethyl)isoquinoline (B2618494) core directly. The reaction proceeds via a [4+2] cycloaddition between the enamide and a benzyne, followed by aromatization. organic-chemistry.org This strategy is adaptable to various electron-rich and electron-poor arynes, allowing for the synthesis of regioselectively functionalized isoquinolines. organic-chemistry.org

Another powerful building block is 2-bromo-3,3,3-trifluoropropene (BTP), which serves as a versatile source for the CF₃-containing fragment in the construction of various heterocycles. rsc.org

| Strategy | Key Precursors | Reaction Type | Potential Outcome | Reference |

|---|---|---|---|---|

| Aryne Annulation | N-acyl enamides, Silyl aryl triflates (benzyne precursors) | [4+2] Cycloaddition | Substituted Isoquinolines | organic-chemistry.org |

| Building Block Annulation | Trifluoromethylated building blocks (e.g., BTP), suitable partners | Various cyclizations | Trifluoromethyl-containing Heterocycles | rsc.org |

Approaches involving N-Fluoroalkyl-1,2,3-triazoles

A novel and efficient one-pot strategy for synthesizing fluoroalkylated isoquinolines utilizes N-fluoroalkyl-1,2,3-triazoles as precursors. rsc.orgrsc.org Microwave-assisted heating of these triazoles in the presence of potassium fluoride (B91410) initiates a cascade of reactions. rsc.org The sequence involves triazole ring opening, elimination of a nitrogen molecule, rearrangement to an N-fluoroalkylated ketenimine, a stereoselective formal 1,3-fluorine shift to a difluoroazadiene, and finally, cyclization to produce 1-fluoroalkyl-3-fluoroisoquinolines. rsc.orgrsc.org

This methodology provides structurally diverse 3-fluoroisoquinolines with a fluoroalkyl group in the 1-position. rsc.org The presence of a fluorine atom at the 3-position is particularly noteworthy, as it allows for further modification via nucleophilic aromatic substitution, potentially providing a route to the desired 3-ol functionality. rsc.orgrsc.org The reaction exhibits a wide substrate scope, accommodating various substituents on the fused benzene (B151609) ring. rsc.org

| Triazole Precursor | Key Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Fluoroalkyl-1,2,3-triazoles | Potassium Fluoride (KF) | Microwave heating | 1-Fluoroalkyl-3-fluoroisoquinolines | rsc.orgrsc.org |

| 5-Acylated N-fluoroalkyl substituted 1,2,3-triazoles | Lewis Acids (e.g., AlCl₃, BF₃·OEt₂) | Heating | Indenones, Cyclopentenones, Oxazoles | nih.gov |

This approach, while yielding 3-fluoro analogues, represents a powerful platform for accessing highly functionalized and fluorinated isoquinoline systems that are close precursors to the target compound.

Mechanistic Investigations and Reaction Pathway Elucidation

Studies on Cascade Reaction Mechanisms

The construction of the isoquinoline (B145761) core, particularly with a trifluoromethyl substituent, often involves cascade reactions that allow for the formation of multiple bonds in a single synthetic operation. These sequences are prized for their efficiency and atom economy.

One of the primary routes to the isoquinoline skeleton is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent. For a substrate like N-(2-(3-(trifluoromethyl)phenyl)ethyl)acetamide, a cascade of events is initiated. The reaction proceeds through an initial acylation followed by an intramolecular electrophilic cyclization onto the electron-rich aromatic ring. The regioselectivity of this cyclization is a critical aspect, determined by the electronic nature of the substituents on the phenyl ring. mdpi.comresearchgate.net The trifluoromethyl group, being a strong electron-withdrawing group, directs the cyclization to the position ortho to the ethylamine (B1201723) substituent.

Another powerful strategy involves a remote-site-selective cascade addition/cyclization of unactivated C(sp³)–H bonds. rsc.org While not directly reported for 7-(trifluoromethyl)isoquinolin-3-ol, this method has been applied to synthesize related isoquinolinonedione skeletons. rsc.org Such a process, often triggered by radicals, could hypothetically involve the generation of a radical on a side chain, followed by a 1,5-hydrogen atom transfer (HAT) and subsequent cyclization. The presence of the trifluoromethyl group would significantly influence the electronic properties of the aromatic ring and the stability of any intermediates.

Characterization and Role of Reactive Intermediates

The elucidation of reaction pathways for the synthesis of trifluoromethylated isoquinolines heavily relies on the identification and characterization of transient intermediates. In many synthetic routes, reactive species such as nitrilium ions, iminium cations, or radical intermediates play a pivotal role.

In the context of the Bischler-Napieralski synthesis of isoquinolines, a key intermediate is the N-acylimminium ion, formed after the initial cyclization and dehydration. The stability and reactivity of this intermediate are paramount for the subsequent steps of the reaction. For the synthesis of related trifluoromethylated quinolines, studies have confirmed the role of intermediates like 3-perfluoroalkyl-N,N′-diphenyl-1,5-diazapentadienes in the Combes synthesis. colab.ws The isolation and reactivity studies of such intermediates have been crucial in confirming the proposed reaction mechanisms. colab.ws

In photocatalytic reactions, which are increasingly used for trifluoromethylation, the trifluoromethyl radical (•CF₃) is a key reactive intermediate. researchgate.net This radical can be generated from various sources, such as Togni or Langlois reagents, and its addition to an appropriate precursor initiates the cyclization cascade. The characterization of these radical intermediates is often performed using spectroscopic techniques and computational modeling to understand their role in the reaction selectivity. researchgate.net

Regioselectivity and Stereocontrol in Synthetic Transformations

Achieving the desired regiochemistry and stereochemistry is a significant challenge in the synthesis of substituted isoquinolines. The position of the trifluoromethyl group and the hydroxyl group in this compound is a direct consequence of the regioselectivity of the key bond-forming reactions.

Regioselectivity: The placement of the trifluoromethyl group at the C-7 position is typically established by starting with a meta-substituted benzene (B151609) derivative, such as 3-(trifluoromethyl)phenylethylamine. In cyclization reactions like the Bischler-Napieralski or Pictet-Spengler, the electronic influence of the trifluoromethyl group governs the position of the ring closure. researchgate.net The electron-withdrawing nature of the CF₃ group deactivates the aromatic ring towards electrophilic attack, making the position para to it the most likely site for cyclization, leading to the 7-substituted isoquinoline. researchgate.net Studies on related systems have shown that the choice of catalyst and solvent can also influence the regiochemical outcome. researchgate.net

Stereocontrol: For this compound itself, the aromatic nature of the isoquinoline ring at the C-3 position means stereocontrol at this position is not a factor. However, in the synthesis of related reduced derivatives like 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines, the creation of a stereocenter at C-3 becomes a critical aspect. nih.gov Furthermore, if the isoquinoline core is constructed via a Diels-Alder reaction, the stereochemistry of the resulting cycloadduct would be of significant interest. The electron-withdrawing trifluoromethyl group can influence the facial selectivity of such cycloadditions. colab.ws In reactions involving the reduction of a C=N bond in a dihydroisoquinoline precursor, enantioselective methods using chiral catalysts or auxiliaries are employed to control the stereochemistry at the C-1 position. nih.gov

Reaction Condition Optimization and Substrate Scope Studies

The optimization of reaction conditions is a cornerstone of developing a viable synthetic route to this compound. This involves a systematic variation of parameters such as catalyst, solvent, temperature, and reaction time to maximize the yield and selectivity of the desired product.

For instance, in photocatalytic syntheses of related trifluoromethylated isoindolinones, various photocatalysts, solvents, and trifluoromethyl radical sources have been screened. researchgate.net The choice of photocatalyst is critical and is often guided by its reduction potential relative to the trifluoromethylating agent. researchgate.net

Below is a hypothetical data table illustrating the optimization of a key cyclization step for a precursor to a trifluoromethylated isoquinoline, based on findings for analogous reactions.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | PPA | Toluene | 110 | 12 | 45 |

| 2 | POCl₃ | Acetonitrile | 80 | 8 | 62 |

| 3 | Eaton's Reagent | Dichloromethane | 25 | 4 | 75 |

| 4 | TfOH | Dichloromethane | 0 | 2 | 81 |

| 5 | POCl₃ | Toluene | 110 | 6 | 68 |

This table is illustrative and based on general principles of isoquinoline synthesis.

Substrate Scope: Investigating the substrate scope is essential to understand the generality and limitations of a synthetic method. For the synthesis of this compound and its analogs, this would involve using a variety of substituted phenylethylamines and different acylating agents. Studies on related syntheses have shown that the reaction tolerates a range of functional groups, although strongly electron-donating or -withdrawing groups on the aromatic ring can significantly affect the reaction outcome. mdpi.comresearchgate.net The development of robust methods allows for the creation of a library of related compounds for further investigation. nih.gov

Advanced Applications in Organic Synthesis and Materials Science Academic Focus

7-(Trifluoromethyl)isoquinolin-3-ol as a Synthetic Building Block

This compound serves as a crucial starting material and intermediate in the synthesis of a variety of more complex chemical structures. The trifluoromethyl group (-CF3) significantly influences the electronic properties of the isoquinoline (B145761) ring system, enhancing its chemical reactivity and stability. chemimpex.com This makes the compound an attractive building block for chemists seeking to introduce the trifluoromethyl motif into larger molecules, a strategy often employed in medicinal chemistry and agrochemical research to improve the biological activity and pharmacokinetic properties of the target compounds. nih.govresearchgate.net

The isoquinolin-3-ol core provides multiple reactive sites for further functionalization. The hydroxyl group can undergo various transformations, while the nitrogen atom in the isoquinoline ring can participate in a range of chemical reactions. This versatility allows for the construction of diverse molecular architectures. For instance, isoquinoline derivatives are known to exhibit a wide array of biological activities, and the incorporation of a trifluoromethyl group can further enhance these properties. mdpi.com

The synthesis of various heterocyclic compounds often relies on the use of such specialized building blocks. The presence of the trifluoromethyl group can direct the regioselectivity of certain reactions, allowing for precise control over the final product's structure. colab.ws This level of control is paramount in the synthesis of compounds with specific biological targets.

Chemical Transformations and Derivatization Strategies

The chemical reactivity of this compound allows for a multitude of transformations and derivatization strategies, enabling the synthesis of a wide range of novel compounds. The hydroxyl group at the 3-position is a key functional handle for derivatization.

One common strategy involves the O-alkylation or O-arylation of the hydroxyl group to introduce various substituents. This can be achieved under standard Williamson ether synthesis conditions or through more modern coupling methodologies. These modifications can significantly alter the steric and electronic properties of the molecule, leading to derivatives with tailored characteristics.

Another important transformation is the conversion of the hydroxyl group into a leaving group, such as a triflate or tosylate. This activation facilitates nucleophilic substitution reactions , allowing for the introduction of a wide array of functionalities, including amines, thiols, and carbon nucleophiles.

The nitrogen atom of the isoquinoline ring can also be targeted for derivatization. For example, N-alkylation or N-oxidation can be performed to modify the properties of the heterocyclic core. Furthermore, the aromatic ring system itself can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the trifluoromethyl group can influence the position and feasibility of such reactions.

Researchers have explored various synthetic routes to create derivatives of trifluoromethyl-substituted isoquinolines and related heterocycles. colab.wsresearchgate.net These strategies often involve multi-step syntheses where the this compound core is systematically modified to achieve the desired final product. The choice of reagents and reaction conditions is critical to control the outcome of these transformations.

Potential in the Development of New Synthetic Reagents and Tools

The unique properties of this compound and its derivatives suggest their potential application in the development of new synthetic reagents and tools. The trifluoromethyl group is a key pharmacophore in many modern drugs, and reagents that can efficiently introduce this group are of high value. mdpi.com While this compound itself is not a direct trifluoromethylating agent, its derivatives could be designed to act as such.

Furthermore, the isoquinoline scaffold can be functionalized to create chiral ligands for asymmetric catalysis. The rigidity of the isoquinoline ring system combined with the electronic influence of the trifluoromethyl group could lead to the development of highly effective and selective catalysts for a variety of organic transformations. The synthesis of chiral 1-substituted tetrahydroisoquinolines and their derivatization has been a subject of interest for creating molecules with specific stereochemistry. scirp.org

The development of novel reagents often stems from understanding the reactivity of unique building blocks. rsc.org The exploration of the chemical space around this compound could lead to the discovery of new reagents with unprecedented reactivity, contributing to the broader field of synthetic organic chemistry. The synthesis of trifluoromethylated compounds through various strategies, including the use of trifluoroacetaldehyde (B10831) and other building blocks, highlights the continuous effort to develop new synthetic tools. researchgate.net

Contributions to Material Chemistry

The application of trifluoromethyl-containing compounds is expanding into the realm of materials science. The incorporation of fluorine atoms into organic molecules can impart unique properties such as enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics. chemimpex.com

While direct research on the material applications of this compound is still emerging, its structural motifs suggest potential uses. The trifluoromethyl group is known to increase lipophilicity and can influence the self-assembly and packing of molecules in the solid state. beilstein-journals.org These properties are crucial in the design of new organic materials, including polymers and liquid crystals.

The isoquinoline core, with its planar structure and potential for π-π stacking, is a component of some organic electronic materials. The introduction of a trifluoromethyl group could modulate the electronic properties of such materials, potentially leading to new organic semiconductors or light-emitting diodes (OLEDs). The synthesis of novel trifluoromethylated heterocyclic compounds is an active area of research with the potential to yield materials with advanced properties. nih.gov

The table below summarizes the key areas of application for this compound and its derivatives in an academic research context.

| Application Area | Key Features and Potential |

| Synthetic Building Block | - Introduction of -CF3 group- Versatile reactive sites (OH, N)- Access to complex molecules |

| Chemical Derivatization | - O-alkylation/arylation- Nucleophilic substitution- N-functionalization |

| New Reagents/Tools | - Potential for chiral ligands- Development of novel reagents |

| Material Chemistry | - Enhanced thermal/chemical stability- Modulation of electronic properties- Design of new organic materials |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the molecular properties of organic compounds. These methods provide a balance between computational cost and accuracy, making them suitable for studying molecules of the size and complexity of this compound.

Structural Elucidation and Molecular Geometry Optimization

To determine the most stable three-dimensional arrangement of atoms in this compound, a geometry optimization would be performed. This computational process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface.

A standard approach would involve using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). The resulting optimized geometry would provide key structural parameters.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (Calculated)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-F (average in CF3) | Data not available |

| C-C (aromatic) | Data not available | |

| C-N (in ring) | Data not available | |

| C-O (hydroxyl) | Data not available | |

| O-H (hydroxyl) | Data not available | |

| Bond Angle | F-C-F (in CF3) | Data not available |

| C-C-C (in ring) | Data not available | |

| C-N-C (in ring) | Data not available | |

| C-C-O (hydroxyl attachment) | Data not available | |

| Dihedral Angle | C-C-C-C (ring planarity) | Data not available |

Note: This table is for illustrative purposes only. The values are placeholders as no specific computational data for this compound has been found.

Electronic Structure Analysis

An analysis of the electronic structure provides insights into the molecule's reactivity, stability, and spectroscopic properties. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions susceptible to electrophilic or nucleophilic attack.

Table 2: Hypothetical Electronic Properties of this compound (Calculated)

| Property | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Ionization Potential | Data not available |

| Electron Affinity | Data not available |

Note: This table is for illustrative purposes only. The values are placeholders as no specific computational data for this compound has been found.

Spectroscopic Property Predictions and Vibrational Analysis

Computational methods can simulate various types of spectra, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational modes.

Simulated Infrared (IR) and Raman Spectra

Vibrational frequency calculations are typically performed on the optimized geometry of the molecule. These calculations predict the frequencies and intensities of the vibrational modes that are active in the infrared (IR) and Raman spectra. The trifluoromethyl group, for instance, has characteristic stretching and bending vibrations that would be identifiable in the simulated spectra. Similarly, the hydroxyl group and the isoquinoline ring system would exhibit their own distinct vibrational signatures.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| -OH | O-H stretch | Data not available | Data not available | Data not available |

| -CF₃ | C-F symmetric stretch | Data not available | Data not available | Data not available |

| C-F asymmetric stretch | Data not available | Data not available | Data not available | |

| Isoquinoline Ring | C=N stretch | Data not available | Data not available | Data not available |

| Aromatic C-H stretch | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only. The values are placeholders as no specific computational data for this compound has been found.

Mechanistic Insights from Computational Modeling

Computational modeling can be a powerful tool for elucidating reaction mechanisms involving this compound. By mapping the potential energy surface for a given reaction, researchers can identify transition states, intermediates, and the associated activation energies. This would be valuable for understanding its synthesis, degradation, or its interactions with biological targets. For example, modeling could shed light on the acidity of the hydroxyl proton or the susceptibility of the aromatic ring to electrophilic or nucleophilic substitution. However, no such mechanistic studies have been published for this specific compound.

Conclusion

7-(Trifluoromethyl)isoquinolin-3-ol is a chemical compound of significant interest due to the convergence of the biologically relevant isoquinoline (B145761) scaffold and the advantageous physicochemical properties of the trifluoromethyl group. While specific experimental data on this molecule is not widely available, a comprehensive understanding of its likely synthesis, properties, and reactivity can be deduced from the extensive body of research on related compounds. The potential applications of this molecule and its derivatives in medicinal chemistry and materials science are substantial, warranting further investigation into its synthesis and characterization. The continued exploration of such fluorinated heterocyclic systems is a promising avenue for the discovery of novel and effective chemical entities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-(Trifluoromethyl)isoquinolin-3-ol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis can be approached via a multi-step pathway. For example:

Precursor Preparation : Start with isoquinoline derivatives functionalized at the 7-position.

Trifluoromethylation : Use cross-coupling reactions (e.g., Suzuki-Miyaura with 3-(trifluoromethyl)phenylboronic acid ) or nucleophilic substitution under anhydrous conditions.

Hydroxylation : Introduce the hydroxyl group at the 3-position via oxidation or hydroxylation using catalysts like Zn/HOAc (as in ’s Scheme 1 for analogous isoquinolinones) .

- Optimization : Vary temperature, solvent polarity (e.g., THF vs. DMF), and catalyst loading. Monitor yields via HPLC and characterize intermediates using NMR to track trifluoromethyl group incorporation .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against known standards .

- Structural Confirmation :

- and NMR to assign proton/carbon environments.

- NMR for trifluoromethyl group verification (expected singlet at ~-60 ppm) .

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- Crystallography : If single crystals are obtained, X-ray diffraction resolves stereoelectronic effects of the trifluoromethyl group .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stability Testing :

- Thermal Stability : Incubate at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC.

- pH Stability : Dissolve in buffers (pH 2–10) and analyze by NMR for structural integrity.

- Findings : Trifluoromethyl groups generally enhance thermal stability but may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic and steric properties of this compound in catalytic applications?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and frontier molecular orbitals. Compare with non-fluorinated analogs.

- Experimental Validation :

- Kinetic Studies : Measure reaction rates in catalytic cycles (e.g., photoredox catalysis).

- Steric Maps : Use X-ray crystallography or NOE NMR to assess steric hindrance .

- Key Insight : The -CF group increases electron-withdrawing effects, potentially altering redox potentials and substrate binding .

Q. What strategies resolve contradictions in reported spectroscopic data for trifluoromethylated isoquinoline derivatives?

- Methodological Answer :

- Data Harmonization :

Cross-validate NMR chemical shifts using deuterated solvents (e.g., DMSO-d vs. CDCl).

Replicate synthesis under standardized conditions to isolate batch-specific impurities.

- Case Study : Discrepancies in NMR signals may arise from solvent polarity or paramagnetic impurities. Use gradient shimming and internal standards (e.g., CF) .

Q. How can researchers design experiments to probe the biological activity of this compound against enzyme targets?

- Methodological Answer :

- Assay Design :

Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases) where -CF enhances binding.

Inhibition Assays : Use fluorescence-based assays (e.g., ATPase activity) with IC determination.

- Controls : Include non-fluorinated isoquinolin-3-ol analogs to isolate -CF effects.

- Data Interpretation : Molecular docking (AutoDock Vina) predicts binding modes, validated by mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.